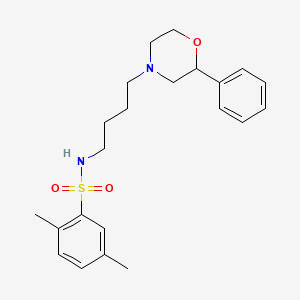

2,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

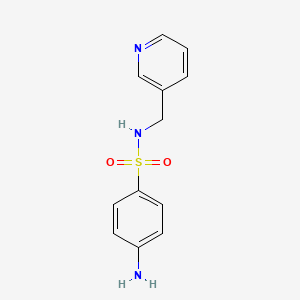

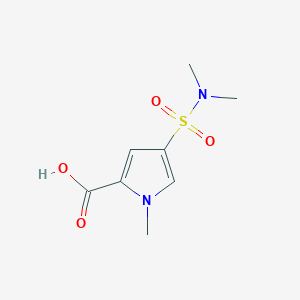

Benzenesulfonamides, such as N-butylbenzenesulfonamide , are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . They are known for their various applications in the pharmaceutical industry.

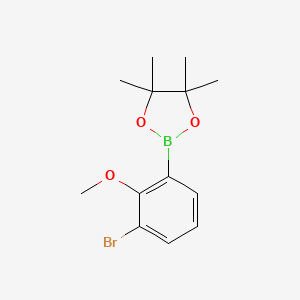

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of N-butylbenzenesulfonamide has been determined using Infrared Spectroscopy, Mass Spectrometry, and Gas Chromatography .Physical And Chemical Properties Analysis

N-butylbenzenesulfonamide, a similar compound, has a molecular weight of 213.297, a boiling point of 314 °C, and a density of 1.15 g/mL at 25 °C . It’s important to note that the physical and chemical properties of “2,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide” may vary.Wissenschaftliche Forschungsanwendungen

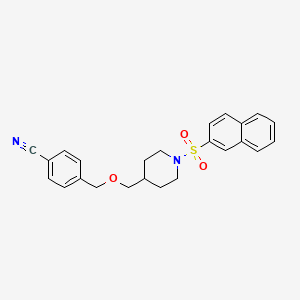

Antibacterial and Enzyme Inhibition Properties : Compounds with structural similarities to 2,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide have been studied for their antibacterial and enzyme inhibition activities. For example, N-(2,3-dimethylphenyl)benzenesulfonamide derivatives demonstrated moderate to high activity against Gram-positive and Gram-negative bacterial strains, as well as inhibition of α-glucosidase enzyme, indicating potential applications in bacterial infections and metabolic disorders treatment (Abbasi et al., 2016).

Antagonistic Effects on Endothelin Receptors : Another study explored the structure-activity relationships of biphenylsulfonamides, which are similar to the given compound, as endothelin-A selective antagonists. This indicates potential applications in cardiovascular research, particularly in treating conditions like hypertension and heart failure (Murugesan et al., 1998).

Chemical Structure and Kinetic Investigations : Research on the synthesis, molecular-electronic structure, and kinetic investigation of similar sterically hindered sulfonamide compounds highlights the importance of understanding the chemical properties and reactions of these compounds, which can be useful in the development of new pharmaceuticals or chemical processes (Rublova et al., 2017).

Antimicrobial Activity and Molecular Docking Studies : Some benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity. This includes testing against various bacteria and fungi, indicating potential applications in antimicrobial drug development. Molecular docking studies of these compounds provide insights into their interactions with biological targets (Ghorab et al., 2017).

Photodynamic Therapy Applications : A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups for generating singlet oxygen quantum yield suggests applications in photodynamic therapy, particularly in cancer treatment. The high singlet oxygen quantum yield is essential for the effectiveness of Type II photosensitizers used in such therapies (Pişkin et al., 2020).

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. While many benzenesulfonamides are known for their antibacterial properties, the specific mechanism of action for “2,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide” is not available in the sources I have access to .

Safety and Hazards

Eigenschaften

IUPAC Name |

2,5-dimethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3S/c1-18-10-11-19(2)22(16-18)28(25,26)23-12-6-7-13-24-14-15-27-21(17-24)20-8-4-3-5-9-20/h3-5,8-11,16,21,23H,6-7,12-15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDIBTUISQMODF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2665864.png)

![2-({5-[4-(Tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone](/img/structure/B2665868.png)

![Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2665874.png)

![N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)cyclopropanecarboxamide](/img/structure/B2665878.png)

![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2665881.png)

![7-(4-Methylphenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione](/img/structure/B2665884.png)

![3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2665885.png)